3-Methyl-2-phenyl-1H-indole

Description

The exact mass of the compound 3-Methyl-2-phenyl-1H-indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87600. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methyl-2-phenyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-phenyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

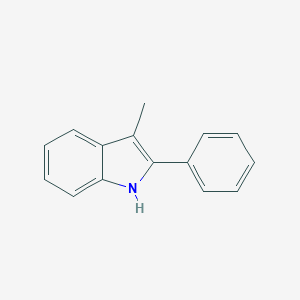

IUPAC Name |

3-methyl-2-phenyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-13-9-5-6-10-14(13)16-15(11)12-7-3-2-4-8-12/h2-10,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAXCYQVBBQQHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293168 |

Source

|

| Record name | 3-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10257-92-8 |

Source

|

| Record name | NSC87600 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indole Scaffold

An In-depth Technical Guide to the Core Properties of 3-Methyl-2-phenyl-1H-indole for Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.[1] Among the vast family of indole derivatives, 3-Methyl-2-phenyl-1H-indole emerges as a particularly compelling starting point for drug discovery. Its rigid, planar structure, combined with the specific steric and electronic contributions of the methyl and phenyl groups, provides a unique three-dimensional framework for molecular recognition. This guide offers a technical deep-dive into the fundamental properties, synthesis, and therapeutic potential of this scaffold, providing researchers with the foundational knowledge required for its effective application in modern drug development programs.

PART 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. These properties govern solubility, absorption, distribution, metabolism, and excretion (ADME), directly influencing bioavailability and efficacy.

Chemical Identifiers and Molecular Structure

Physicochemical Data Summary

The following table summarizes the key quantitative properties of 3-Methyl-2-phenyl-1H-indole, crucial for experimental design and computational modeling.

| Property | Value | Source(s) |

| Melting Point | 91.5 - 92 °C | [4][5] |

| Boiling Point | 377.9 °C at 760 mmHg | [4] |

| Density | 1.129 g/cm³ | [4] |

| Flash Point | 166.6 °C | [4] |

| Refractive Index | 1.662 | [4] |

| Vapor Pressure | 1.42E-05 mmHg at 25°C | [4] |

| XLogP3 | 4.1 | [2] |

PART 2: Synthesis and Characterization

The accessibility of a chemical scaffold is a critical factor in its utility for drug discovery. 3-Methyl-2-phenyl-1H-indole is readily synthesized via the classic Fischer indole synthesis, a reliable and scalable method.

The Fischer Indole Synthesis: A Proven Methodology

The Fischer indole synthesis, discovered in 1883, is a robust chemical reaction that produces indoles from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[6] This reaction remains a cornerstone of heterocyclic chemistry and is frequently employed for preparing substituted indoles.[7][8]

The mechanism involves the initial formation of a phenylhydrazone, which then tautomerizes to an enamine.[6][9] A critical[10][10]-sigmatropic rearrangement, followed by the elimination of ammonia under acid catalysis, leads to the formation of the aromatic indole ring.[6][8]

Caption: Fischer Indole Synthesis Workflow for 3-Methyl-2-phenyl-1H-indole.

Experimental Protocol: Synthesis of 3-Methyl-2-phenyl-1H-indole (9a)

This protocol is adapted from established procedures for the Fischer indole synthesis.[11][12]

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1.3 g, 0.01 mol) and phenylhydrazine hydrochloride (0.01 mol).

-

Solvent and Catalyst Addition : Add glacial acetic acid (30 mL) to the flask. Acetic acid serves as both the solvent and the acidic catalyst required for the reaction.[6]

-

Reaction Execution : Heat the mixture under reflux for 10 hours. The elevated temperature is necessary to overcome the activation energy for the rearrangement and cyclization steps.[13]

-

Workup and Isolation : After cooling the reaction mixture to room temperature, pour it into ice-cold water. This causes the organic product to precipitate out of the aqueous solution.

-

Purification : Collect the separated solid by filtration, dry it, and recrystallize from acetone to yield the pure 3-Methyl-2-phenyl-1H-indole.[11]

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are consistent with the confirmed structure of 3-Methyl-2-phenyl-1H-indole.

| Technique | Key Data and Interpretation | Source(s) |

| ¹H NMR | (DMSO-d₆) δ 11.19 (s, 1H, NH, D₂O exchangeable); δ 7.70 (d, 2H, phenyl H-2, H-6); δ 7.56-7.35 (m, 6H, other aromatic H); δ 2.44 (s, 3H, CH₃). The singlet at 11.19 ppm is characteristic of the indole N-H proton. The singlet at 2.44 ppm confirms the methyl group at the C3 position. | [11] |

| ¹³C NMR | (DMSO-d₆) δ 136.38, 134.19, 133.55, 129.85, 129.16, 127.95, 127.43, 122.01, 119.03, 118.88, 111.48, 107.22 (Aromatic Cs); δ 10.30 (CH₃). The signal at 10.30 ppm corresponds to the C3-methyl carbon. | [11][14] |

| IR (KBr) | 3331 cm⁻¹ (N-H stretch); 3023 cm⁻¹ (Aromatic C-H stretch); 2924 cm⁻¹ (Aliphatic C-H stretch). The strong, sharp peak at 3331 cm⁻¹ is definitive for the N-H bond of the indole ring. | [5][11] |

| Mass Spec (EI) | m/z 207 (M⁺, 100%); 206 (M-1, 89.24%). The molecular ion peak at m/z 207 confirms the molecular weight. The prominent M-1 peak is characteristic of indoles, resulting from the loss of a hydrogen atom. | [2][3][11] |

PART 3: Applications in Drug Discovery

The true value of 3-Methyl-2-phenyl-1H-indole lies in its proven utility as a scaffold for developing potent and selective therapeutic agents. Its structure has been successfully exploited to create candidates for both anti-inflammatory and anticancer therapies.

As a Scaffold for Anti-inflammatory Agents (COX Inhibitors)

Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, which is itself an indole derivative, function by inhibiting cyclooxygenase (COX) enzymes.[11] Researchers have successfully used 3-Methyl-2-phenyl-1H-indole as a template to design novel indomethacin analogs with potent anti-inflammatory and analgesic properties.[11][12]

The core hypothesis is that by modifying substituents on the indole's nitrogen (position 1) and the phenyl ring, one can modulate the inhibitory activity and selectivity against COX-1 and COX-2 isoforms. For instance, the synthesis of 1-benzoyl and 1-benzyl derivatives of this scaffold has yielded compounds with significant anti-inflammatory activity, in some cases comparable to indomethacin.[11]

Caption: The 3-Methyl-2-phenyl-1H-indole as a versatile "privileged scaffold".

As a Scaffold for Anticancer Agents (Topoisomerase II Inhibitors)

The 3-Methyl-2-phenyl-1H-indole scaffold has also been identified as a promising starting point for the development of anticancer drugs.[10] A series of derivatives were prepared and evaluated for their antiproliferative effects on several human tumor cell lines, including HeLa (cervix adenocarcinoma) and A2780 (ovarian carcinoma).[10]

Mechanism of Action : The most potent compounds from these studies were found to act as inhibitors of human DNA topoisomerase II (Topo II).[10] Topo II is a critical enzyme that manages DNA tangles and supercoils during replication and transcription. Its inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis (programmed cell death) in cancer cells. A strong correlation was observed between the antiproliferative effect of the indole derivatives and their ability to inhibit Topo II, validating the mechanism of action.[10] The most potent derivative was shown to induce the apoptosis pathway, highlighting the therapeutic potential of this scaffold in oncology.[10]

Conclusion

3-Methyl-2-phenyl-1H-indole is more than a simple heterocyclic compound; it is a validated, high-potential scaffold for medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction, combined with its well-characterized physicochemical and spectroscopic properties, makes it an accessible and attractive starting point for library synthesis. The demonstrated success in developing potent anti-inflammatory (COX inhibitors) and anticancer (Topoisomerase II inhibitors) agents from this core structure underscores its "privileged" status. For researchers and drug development professionals, 3-Methyl-2-phenyl-1H-indole represents a fertile ground for the discovery of next-generation therapeutics.

References

-

3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem. [Link]

-

Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles | ACS Medicinal Chemistry Letters. [Link]

-

3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - Taylor & Francis. [Link]

-

3-Methyl-2-phenylindole - NIST WebBook. [Link]

-

3-Methyl-2-phenylindole - NIST WebBook (IR Spectrum). [Link]

-

A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

3-Methyl-2-phenylindole - NIST WebBook (Notes). [Link]

-

(PDF) 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - ResearchGate. [Link]

-

Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC - PubMed Central. [Link]

-

3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed. [Link]

-

Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole - ResearchGate. [Link]

-

Fischer indole synthesis - Wikipedia. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I - PMC - NIH. [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

Sources

- 1. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

- 2. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-phenylindole [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. 3-Methyl-2-phenylindole [webbook.nist.gov]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methyl-2-phenyl-1H-indole: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Methyl-2-phenyl-1H-indole, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure and nomenclature, explore a classic and robust synthetic route with mechanistic insights, and present its key physicochemical and spectroscopic data.

Core Identity: Chemical Structure and Nomenclature

3-Methyl-2-phenyl-1H-indole is an aromatic heterocyclic compound belonging to the indole family. The core of its structure is a bicyclic system composed of a fused benzene and pyrrole ring.

IUPAC Name: The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-methyl-2-phenyl-1H-indole .[1]

Chemical Structure:

Caption: Chemical structure of 3-Methyl-2-phenyl-1H-indole.

The structure features a phenyl group substituted at the 2-position and a methyl group at the 3-position of the indole ring. The "1H" designation in the IUPAC name indicates that the nitrogen atom of the pyrrole ring bears a hydrogen atom.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol [1][2] |

| CAS Number | 10257-92-8[1][2] |

| Synonyms | 3-Methyl-2-phenylindole, 2-Phenyl-3-methyl-1H-indole[1] |

Synthesis of 3-Methyl-2-phenyl-1H-indole: The Fischer Indole Synthesis

A prevalent and historically significant method for the synthesis of 2,3-disubstituted indoles, such as 3-Methyl-2-phenyl-1H-indole, is the Fischer indole synthesis.[3][4] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine and a ketone.[3][5]

For the synthesis of 3-Methyl-2-phenyl-1H-indole, the required starting materials are phenylhydrazine and propiophenone (1-phenyl-1-propanone).

Overall Reaction:

Caption: Overall workflow for the Fischer indole synthesis of 3-Methyl-2-phenyl-1H-indole.

Mechanistic Insights

The Fischer indole synthesis proceeds through a series of well-established steps:[3][5][6]

-

Formation of Phenylhydrazone: Phenylhydrazine and propiophenone undergo a condensation reaction under acidic conditions to form the corresponding phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

-

[7][7]-Sigmatropic Rearrangement: A key step involving a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs, leading to the formation of a di-imine intermediate.

-

Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.

-

Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable aromatic indole ring system.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of 3-Methyl-2-phenyl-1H-indole via the Fischer indole synthesis.

Materials:

-

Propiophenone

-

Phenylhydrazine hydrochloride

-

Glacial acetic acid

-

Ice-cold water

-

Acetone (for crystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propiophenone (1.0 eq) and phenylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice-cold water.[8] A solid precipitate of the crude product should form.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent, such as acetone, to obtain pure 3-Methyl-2-phenyl-1H-indole.[8]

Rationale for Experimental Choices:

-

Acid Catalyst: Glacial acetic acid serves as both the solvent and the acid catalyst, facilitating both the formation of the phenylhydrazone and the subsequent cyclization steps.[3][8]

-

Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the[7][7]-sigmatropic rearrangement and the cyclization to occur at a reasonable rate.

-

Precipitation in Water: The product is significantly less soluble in water than the reactants and the acetic acid solvent, allowing for its isolation by precipitation.

-

Recrystallization: This purification technique is employed to remove any unreacted starting materials and byproducts, yielding a product of high purity.

Physicochemical and Spectroscopic Data

The identity and purity of synthesized 3-Methyl-2-phenyl-1H-indole can be confirmed through various analytical techniques.

Table of Physicochemical Properties:

| Property | Value |

| Appearance | White to buff solid[8][9] |

| Melting Point | 136-138 °C[8] |

| Boiling Point | Not readily available |

| Solubility | Soluble in common organic solvents like acetone, DMSO, and DMF. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the indole and phenyl rings, a singlet for the methyl group, and a broad singlet for the N-H proton.[8][10]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the indole core, the phenyl ring, and the methyl group.[8][10]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹, as well as C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[8][10]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 207, corresponding to the molecular weight of the compound.[1][10]

Applications and Significance

3-Methyl-2-phenyl-1H-indole and its derivatives are of considerable interest in the field of drug discovery. The indole scaffold is a common motif in many biologically active compounds. For instance, derivatives of 3-methyl-2-phenyl-1H-indole have been investigated for their potential as anti-inflammatory and analgesic agents, acting as analogs of indomethacin.[8][11] Furthermore, this class of compounds has been explored for its antiproliferative effects and inhibitory activity against topoisomerase II, a target for anticancer drugs.[7]

Conclusion

3-Methyl-2-phenyl-1H-indole is a well-characterized compound with a straightforward and efficient synthesis via the Fischer indole reaction. Its structural features make it a valuable building block in the development of novel therapeutic agents. The detailed understanding of its synthesis and properties provided in this guide serves as a foundational resource for researchers working in organic and medicinal chemistry.

References

-

PubChem. 3-Methyl-2-phenyl-1H-indole. National Center for Biotechnology Information. [Link]

-

NIST. 3-Methyl-2-phenylindole. National Institute of Standards and Technology. [Link]

-

ACS Medicinal Chemistry Letters. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. American Chemical Society. [Link]

-

NIST. 3-Methyl-2-phenylindole. National Institute of Standards and Technology. [Link]

-

Oriental Journal of Chemistry. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. [Link]

-

Taylor & Francis Online. 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. [Link]

-

NIST. 3-Methyl-2-phenylindole. National Institute of Standards and Technology. [Link]

-

PubMed. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. [Link]

-

ResearchGate. Figure 3: 13 C-NMR spectrum of 3-methyl-2-phenyl indole. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

PubMed Central. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. [Link]

-

PubChem. 2-Methyl-3-phenyl-1H-indole. National Center for Biotechnology Information. [Link]

-

PubMed Central. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

Sources

- 1. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-phenylindole [webbook.nist.gov]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer Indole Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Methyl-2-phenyl-1H-indole: A Technical Guide

Introduction

3-Methyl-2-phenyl-1H-indole is a key heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its structural characterization is fundamental to understanding its chemical behavior and potential applications. This technical guide provides an in-depth analysis of the spectroscopic data of 3-Methyl-2-phenyl-1H-indole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is contextualized with insights into the underlying molecular structure and the experimental choices that enable precise characterization. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this important indole derivative.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the methyl and phenyl groups on the indole core gives rise to a distinct spectroscopic fingerprint. Understanding the correlation between the molecular structure and the spectral data is paramount for unambiguous identification and quality control.

Caption: Molecular Structure of 3-Methyl-2-phenyl-1H-indole.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 3-Methyl-2-phenyl-1H-indole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. The choice of solvent can slightly influence the chemical shifts, particularly for the N-H proton.

Table 1: ¹H NMR Spectroscopic Data for 3-Methyl-2-phenyl-1H-indole

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [2] | Chemical Shift (δ) in DMSO-d₆ (ppm) [3] | Multiplicity | Coupling Constant (J) in Hz [2][3] |

| N-H | 8.11 | 11.19 | s (br) | - |

| Phenyl H-2', H-6' | 7.62 | 7.70 | dd / d | J = 8.1, 1.0 / J = 7.6 |

| Indole H-4 | 7.67 | 7.50-7.56 (m) | d | J = 7.8 |

| Phenyl H-3', H-5' | 7.52 | 7.50-7.56 (m) | dd | J = 10.7, 4.9 |

| Indole H-7 | 7.38-7.42 (m) | 7.35-7.42 (m) | m | - |

| Phenyl H-4' | 7.25-7.30 (m) | 7.04 | m / t | J = 7.2 |

| Indole H-5 | 7.20-7.24 (m) | 7.12-7.16 (m) | m | - |

| Indole H-6 | - | 7.35-7.42 (m) | m | - |

| Methyl (CH₃) | 2.53 | 2.44 | s | - |

Expertise & Experience: The broad singlet observed for the N-H proton is characteristic and its chemical shift is highly dependent on the solvent and concentration due to hydrogen bonding. In the more polar, hydrogen-bond accepting solvent DMSO-d₆, the N-H resonance is significantly downfield compared to chloroform-d₃. The aromatic region of the spectrum is complex due to the overlapping signals of the indole and phenyl protons. Two-dimensional NMR techniques, such as COSY and HSQC, would be invaluable for unambiguous assignment of these protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 3-Methyl-2-phenyl-1H-indole

| Carbon Assignment | Chemical Shift (δ) in CDCl₃ (ppm) [2] | Chemical Shift (δ) in DMSO-d₆ (ppm) [3] |

| C-7a | 135.99 | 136.38 |

| C-2 | 134.19 | 134.19 |

| C-1' | 133.49 | 133.55 |

| C-3a | 130.17 | 129.85 |

| C-2', C-6' | 128.93 | 129.16 |

| C-4' | 127.89 | 127.95 |

| C-3', C-5' | 127.42 | 127.43 |

| C-5 | 122.42 | 122.01 |

| C-6 | 119.64 | 119.03 |

| C-4 | 119.11 | 118.88 |

| C-7 | 110.85 | 111.48 |

| C-3 | 108.79 | 107.22 |

| CH₃ | 9.81 | 10.30 |

Trustworthiness: The reported chemical shifts are consistent across different sources, providing a high degree of confidence in the structural assignment. The upfield chemical shift of the methyl carbon is typical for a methyl group attached to an sp²-hybridized carbon in a heteroaromatic system.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-phenyl-1H-indole in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse sequence: Standard single-pulse experiment (zg30).

-

Spectral width: ~16 ppm.

-

Acquisition time: ~2-3 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse sequence: Proton-decoupled pulse experiment (zgpg30).

-

Spectral width: ~240 ppm.

-

Acquisition time: ~1 second.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Methyl-2-phenyl-1H-indole is characterized by absorptions corresponding to N-H, C-H, and C=C bonds.

Table 3: Key IR Absorption Bands for 3-Methyl-2-phenyl-1H-indole

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| N-H | Stretching | 3331 | [3] |

| Aromatic C-H | Stretching | 3023 | [3] |

| Aliphatic C-H | Stretching | 2924 | [3] |

| Aromatic C=C | Stretching | 1595 | [4] |

| Aromatic C-H | Bending (out-of-plane) | 680-1000 | [4][5] |

Authoritative Grounding: The sharp band around 3331 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring. The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the band at 2924 cm⁻¹ corresponds to the C-H stretching of the methyl group. The presence of strong absorptions in the 1600-1450 cm⁻¹ region is typical for the C=C stretching vibrations of the aromatic rings.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR), place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for 3-Methyl-2-phenyl-1H-indole

| m/z | Relative Intensity (%) [3] | Assignment |

| 208 | 17.88 | [M+H]⁺ (Isotopic peak) |

| 207 | 100 | M⁺ (Molecular ion) |

| 206 | 89.24 | [M-H]⁺ |

| 130 | - | [M - C₆H₅]⁺ (Loss of phenyl group) |

Expertise & Experience: The mass spectrum shows a prominent molecular ion peak at m/z 207, which corresponds to the molecular weight of 3-Methyl-2-phenyl-1H-indole (C₁₅H₁₃N).[1][6] The base peak is the molecular ion, indicating its relative stability under electron ionization (EI) conditions. The significant [M-H]⁺ peak at m/z 206 is a common feature in the mass spectra of methyl-substituted aromatic compounds, arising from the loss of a hydrogen atom from the methyl group to form a stable benzyl-type cation. The fragment at m/z 130 likely corresponds to the loss of the phenyl group.

Caption: Proposed key fragmentation pathways for 3-Methyl-2-phenyl-1H-indole in EI-MS.

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

GC Conditions:

-

Injector temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier gas: Helium.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: Scan from m/z 50 to 300.

-

Ion source temperature: 230 °C.

-

Transfer line temperature: 280 °C.

-

-

Data Analysis: Identify the peak corresponding to 3-Methyl-2-phenyl-1H-indole in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust and self-validating framework for the identification and characterization of 3-Methyl-2-phenyl-1H-indole. The convergence of data from NMR, IR, and Mass Spectrometry offers a high degree of certainty in the structural assignment. The detailed experimental protocols and expert interpretations serve as a valuable resource for scientists engaged in the synthesis, quality control, and application of this versatile heterocyclic compound.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

-

Taylor & Francis Online. (2016). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

PubMed Central. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. National Center for Biotechnology Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of 3-methyl-2-phenyl indole. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-2-phenylindole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Methyl-2-phenylindole. National Institute of Standards and Technology. Retrieved from [Link]

Sources

physical and chemical properties of 3-Methyl-2-phenyl-1H-indole

An In-depth Technical Guide to 3-Methyl-2-phenyl-1H-indole: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Methyl-2-phenyl-1H-indole stands as a cornerstone heterocyclic scaffold in medicinal chemistry and materials science. Its unique structural arrangement, combining a phenyl ring at the 2-position and a methyl group at the 3-position of the indole core, imparts a favorable combination of rigidity, lipophilicity, and synthetic accessibility. This guide provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, and notable applications. We delve into the causality behind its utility as a "privileged structure" in drug discovery, detailing its role in the development of anti-inflammatory, analgesic, and anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this versatile molecule.

Molecular Identity and Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Understanding these properties is the first step in rational drug design and material development.

Chemical Identity

Precise identification is critical for regulatory, safety, and research purposes. The key identifiers for 3-Methyl-2-phenyl-1H-indole are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-methyl-2-phenyl-1H-indole | [1] |

| CAS Number | 10257-92-8 | [1][2] |

| Molecular Formula | C₁₅H₁₃N | [2][3] |

| SMILES | CC1=C(NC2=CC=CC=C12)C3=CC=CC=C3 | [1] |

| InChIKey | KYAXCYQVBBQQHB-UHFFFAOYSA-N | [1][2] |

Physicochemical Data

The physicochemical properties of 3-Methyl-2-phenyl-1H-indole influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which is paramount in drug development.

| Property | Value | Notes | Source |

| Molecular Weight | 207.27 g/mol | [1][2] | |

| Melting Point | 91-92 °C | Experimental | [4] |

| 136-138 °C | Experimental | [5] | |

| Boiling Point | 377.9 °C at 760 mmHg | Predicted | [6] |

| LogP (Octanol/Water) | 4.1 | Computed by XLogP3 | [1] |

| Density | 1.129 g/cm³ | Predicted | [6] |

| Appearance | White to Buff Solid | [4][5] |

Note: The discrepancy in reported melting points (91-92 °C vs. 136-138 °C) may be attributable to different crystalline forms (polymorphs) or measurement conditions, a common variable in experimental chemistry.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of the molecule. The following data represent the characteristic spectral signature of 3-Methyl-2-phenyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (in CDCl₃) : The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms. Key signals include a singlet for the N-H proton around 8.11 ppm, multiplets for the aromatic protons between 7.01 and 7.81 ppm, and a characteristic singlet for the C3-methyl group protons at approximately 2.42-2.53 ppm.[4][7]

-

¹³C NMR (in CDCl₃) : The carbon spectrum confirms the 15 carbon atoms in the structure. Aromatic carbons typically appear in the δ 108-136 ppm region, while the aliphatic methyl carbon signal is found significantly upfield at around 9.81 ppm.[4][7]

| Feature | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Assignment Rationale |

| Indole NH | ~8.11 (s, 1H) | - | Deshielded proton on nitrogen, characteristic of indoles. |

| Aromatic Protons | 7.01 - 7.81 (m, 9H) | 108.79 - 135.99 | Complex multiplet region for the 9 protons on the fused benzene and phenyl rings. |

| Methyl Protons | ~2.53 (s, 3H) | ~9.81 | Shielded aliphatic protons of the C3-methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.

-

N-H Stretch : A prominent peak around 3331 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.[5]

-

C-H Aromatic Stretch : Absorption bands between 3035-3075 cm⁻¹ correspond to the C-H stretching of the aromatic rings.[7][8]

-

C-H Aliphatic Stretch : A peak near 2924 cm⁻¹ is assigned to the C-H stretching of the methyl group.[5]

-

C=C Aromatic Stretch : A signal around 1595 cm⁻¹ is characteristic of the carbon-carbon double bond stretching within the aromatic systems.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure.

-

Molecular Ion (M⁺) : The electron ionization (EI) mass spectrum shows a strong molecular ion peak at m/z 207, corresponding to the molecular formula C₁₅H₁₃N.[3][7]

-

Key Fragments : A significant fragment is observed at m/z 206 ([M-H]⁺), which is often the base peak, resulting from the loss of a hydrogen atom to form a stable radical cation.[5][7] Another fragment at m/z 130 can be attributed to the loss of the phenyl group.[7]

Synthesis and Mechanistic Insights

The construction of the 3-methyl-2-phenyl-1H-indole core is most reliably achieved through the Fischer indole synthesis, a classic and robust method in heterocyclic chemistry.[5][9]

The Fischer Indole Synthesis: A Proven Route

This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone. For 3-methyl-2-phenyl-1H-indole, the precursors are phenylhydrazine and propiophenone. The choice of an acid catalyst, such as glacial acetic acid, is crucial as it facilitates both the initial hydrazone formation and the subsequent key sigmatropic rearrangement.

Reaction Workflow and Mechanism

The workflow involves heating the reactants in an acidic medium, followed by workup and purification. The underlying mechanism is a sophisticated cascade involving tautomerization, a[7][7]-sigmatropic rearrangement, and aromatization.

Sources

- 1. 3-Methyl-2-phenyl-1H-indole | C15H13N | CID 258555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methyl-2-phenylindole [webbook.nist.gov]

- 3. 3-Methyl-2-phenylindole [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. guidechem.com [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone – Oriental Journal of Chemistry [orientjchem.org]

A Technical Guide to the Discovery and Synthetic Evolution of 2,3-Disubstituted Indoles

Abstract

The indole nucleus, particularly when substituted at the 2- and 3-positions, represents one of the most vital heterocyclic scaffolds in medicinal chemistry and materials science. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores the relentless pursuit of efficient and versatile synthetic methodologies for its construction. This technical guide provides a comprehensive exploration of the historical landscape and modern advancements in the synthesis of 2,3-disubstituted indoles. We will traverse the classical, name-reaction-driven era to the contemporary age of transition-metal catalysis and photoredox chemistry. By deconstructing the mechanistic underpinnings and practical considerations of seminal and cutting-edge protocols, this document serves as an in-depth resource for researchers engaged in drug discovery and synthetic organic chemistry.

Chapter 1: The Genesis of Indole Chemistry: From Natural Dyes to a Privileged Scaffold

The story of indole is intrinsically linked to the vibrant blue dye, indigo. In the 19th century, intensive chemical investigation of this prized natural product led to its structural elucidation. The pivotal moment in indole's history arrived in 1866 when Adolf von Baeyer, through the zinc dust reduction of oxindole (a derivative of indigo), first isolated the parent heterocycle he named "indole," a portmanteau of "indigo" and "oleum" (Latin for oil).[1][2][3] This discovery unlocked the door to a new realm of heterocyclic chemistry.

It soon became apparent that the indole core was not merely a constituent of dyes but a fundamental building block of life. Its presence in the essential amino acid tryptophan and a multitude of complex alkaloids solidified its status as a "privileged scaffold"—a molecular framework with a predisposition for binding to diverse biological targets.[1][2] This realization ignited a century-and-a-half-long quest to develop synthetic methods to access not just indole itself, but its more complex and functionally rich 2,3-disubstituted derivatives, which are common motifs in pharmacologically active agents.[4][5][6]

Chapter 2: The Classical Era: Foundational Pillars of Indole Synthesis

The late 19th and early 20th centuries witnessed the establishment of robust, albeit often harsh, methods for indole ring construction. These "name reactions" remain cornerstones of organic synthesis and continue to be utilized and modified today.

The Fischer Indole Synthesis (1883)

Discovered by Emil Fischer in 1883, this reaction is arguably the most famous and widely employed method for indole synthesis.[7][8] It facilitates the construction of the indole ring from the simple starting materials of a (substituted) phenylhydrazine and an aldehyde or ketone, under acidic conditions.[7] While the parent indole is difficult to synthesize via this method, it is exceptionally well-suited for generating indoles with substituents at the 2- and 3-positions.[1]

Causality of the Mechanism: The reaction's elegance lies in a thermally or acid-catalyzed intramolecular cyclization. The key step is a[1][1]-sigmatropic rearrangement of the initially formed enehydrazine tautomer. This rearrangement is energetically favorable as it leads to the formation of a stable aromatic ring.

Mechanistic Pathway of the Fischer Indole Synthesis

Caption: Key steps of the Fischer indole synthesis.

Trustworthiness and Scope: The reliability of the Fischer synthesis has made it a mainstay in industrial applications, including the synthesis of antimigraine drugs of the triptan class.[7][8] The reaction is catalyzed by a range of Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃).[7] A significant advantage is the ability to control the substitution pattern on the final indole by choosing the appropriate ketone precursor. For example, using 2-pentanone will yield a 2-ethyl-3-methylindole.

Experimental Protocol: Solid-Phase Fischer Synthesis of a 2,3-Disubstituted Indole Library

Solid-phase synthesis enables the rapid generation of compound libraries for high-throughput screening. The Fischer indole synthesis has been adapted for this purpose, often using a "traceless" linker.[9][10][11]

-

Resin Preparation: Swell TentaGel S NH₂ resin in DMF. Add the silicon-based traceless linker precursor, EDC, HOBT, and TEA. Shake at room temperature for 24 hours.

-

Deprotection: Treat the resin with 50% TFA in CH₂Cl₂ for 10 minutes to remove the Boc protecting group from the linker's aniline nitrogen.

-

Hydrazine Formation: Cool the resin to 0°C and treat with 5% aqueous NaNO₂ and 2 N HCl for 2.5 hours to form a diazonium salt. Subsequently, add SnCl₂ in HCl and heat to 60°C for 2.5 hours to reduce the diazonium salt to the corresponding hydrazine (hydrazine resin).[9]

-

Indole Formation: Wash the hydrazine resin and add a solution of the desired ketone (e.g., 2-butanone for 2,3-dimethylindole) and ZnCl₂ in acetic acid. Shake the mixture at 70°C for 23 hours.[9][10] This step forms the indole ring on the solid support.

-

Cleavage from Resin: Wash the resin and treat with a 1:1 solution of TFA/CH₂Cl₂ for 23 hours.[9][10] This cleaves the silicon-carbon bond, releasing the final 2,3-disubstituted indole into solution while the linker remains attached to the resin.

-

Purification: Filter the resin and concentrate the filtrate. Purify the crude product by flash chromatography to yield the pure 2,3-disubstituted indole.

The Bischler-Möhlau Indole Synthesis (1882)

The Bischler-Möhlau synthesis provides a route to 2-arylindoles through the reaction of an α-bromo-acetophenone with an excess of an aniline.[12][13] Though historically significant, its application has been hampered by the often severe reaction conditions (high temperatures), which can lead to poor functional group tolerance and unpredictable regiochemistry.[12][14][15]

Mechanistic Considerations: The reaction proceeds through the initial formation of an α-arylamino ketone intermediate. A second molecule of aniline then acts as a condensing agent and a leaving group to facilitate the electrophilic cyclization onto the aniline ring, followed by aromatization to furnish the indole core.[12][16] Modern modifications, such as the use of lithium bromide as a catalyst or microwave irradiation, have been developed to mitigate the harshness of the classical procedure.[12][16]

Chapter 3: The Modern Revolution: Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder conditions, superior functional group tolerance, and novel pathways for bond formation. Palladium, in particular, has emerged as a uniquely powerful tool for constructing the 2,3-disubstituted indole scaffold.

Palladium-Catalyzed Annulation of Alkynes

A premier modern strategy involves the palladium-catalyzed coupling and subsequent annulation of ortho-haloanilines with internal alkynes. This approach, often referred to as a Larock-type indole synthesis, provides direct and modular access to a wide variety of 2,3-disubstituted indoles.[17][18]

Causality of the Catalytic Cycle: The power of this method stems from palladium's ability to orchestrate a sequence of distinct elementary steps: oxidative addition, migratory insertion, and reductive elimination. The choice of ligands, base, and additives is critical for controlling the regioselectivity of the alkyne insertion and ensuring efficient catalyst turnover.

Generalized Catalytic Cycle for Larock Indole Synthesis

Caption: A simplified catalytic cycle for the Larock annulation.

Quantitative Data: Substrate Scope and Yields

The versatility of palladium-catalyzed methods is a key advantage. A wide range of substituents on both the aniline and the alkyne are tolerated.

| Entry | ortho-Iodoaniline (N-substituent) | Alkyne (R²/R³) | Product | Yield (%) |

| 1 | N-H | Ph / Ph | 2,3-Diphenylindole | 85 |

| 2 | N-Acetyl | Et / Et | 1-Acetyl-2,3-diethylindole | 92 |

| 3 | N-Tosyl | Ph / Me | 1-Tosyl-2-methyl-3-phenylindole | 88 |

| 4 | N-H | n-Pr / n-Pr | 2,3-Di-n-propylindole | 79 |

| 5 | N-Methyl | Ph / SiMe₃ | 1-Methyl-2-phenyl-3-(trimethylsilyl)indole | 75 |

Yields are representative and sourced from typical Larock annulation procedures.[18]

Other Notable Metal-Catalyzed Syntheses

While palladium dominates the field, other transition metals have been employed to catalyze the synthesis of 2,3-disubstituted indoles. Molybdenum-catalyzed deoxygenative annulation of 2-aminobenzophenones with aldehydes provides an alternative route, proceeding through a proposed Mo-carbene insertion mechanism.[19] Gold and copper catalysts have also been utilized in domino reactions involving ortho-alkynylanilines to construct the indole core.[4][20]

Chapter 4: Contemporary Frontiers and Future Outlook

The development of synthetic methods for 2,3-disubstituted indoles is an ongoing endeavor, with current research focusing on sustainability, efficiency, and novel activation strategies.

-

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful, green alternative for indole synthesis. These methods utilize light to generate radical intermediates under exceptionally mild conditions, enabling transformations that are often challenging with traditional thermal methods.[4]

-

C-H Activation: Direct functionalization of C-H bonds is a highly atom-economical strategy. Modern methods are being developed to construct the indole ring via C-H activation, avoiding the need for pre-functionalized starting materials like ortho-haloanilines.

-

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and potential for scalability. The application of flow chemistry to classical and modern indole syntheses is a growing area of interest for industrial production.

The journey from a simple dye to a cornerstone of modern medicine is a testament to the power of synthetic chemistry. The continued innovation in the synthesis of 2,3-disubstituted indoles will undoubtedly lead to the discovery of new therapeutic agents and functional materials, further cementing the legacy of this remarkable heterocyclic scaffold.

References

-

Ivan, M. et al. (2000). Solid-phase synthesis of 2,3-disubstituted indoles: discovery of a novel, high-affinity, selective h5-HT2A antagonist. Bioorganic & Medicinal Chemistry Letters, 10(24), 2693-6. Available at: [Link]

-

Jeong, J-H. et al. (2005). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. Journal of Combinatorial Chemistry, 7(1), 130-135. Available at: [Link]

-

Wikipedia. (n.d.). Indole. Retrieved from [Link]

-

Mun, H-S. et al. (2005). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Combinatorial Science. Available at: [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Jeong, J-H. et al. (2005). Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis. Journal of Combinatorial Chemistry, 7(1), 130-5. Available at: [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]

-

Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. Available at: [Link]

-

Zheng, Y. & Guo, W. (2021). Recent Developments in Photo‐Catalyzed/Promoted Synthesis of Indoles and Their Functionalization: Reactions and Mechanisms. Advanced Synthesis & Catalysis. Available at: [Link]

-

Kim, J. H. et al. (2023). A Unified Approach to Mono- and 2,3-Disubstituted N–H Indoles. Synlett. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Li, J. et al. (2025). Molybdenum-catalyzed synthesis of 2,3-disubstituted indoles via imine condensation and C(sp2)–H insertion. Organic Chemistry Frontiers. Available at: [Link]

-

Mun, H-S. et al. (2004). Synthesis of 2,3-Disubstituted Indole on Solid Phase by the Fischer Indole Synthesis. ACS Combinatorial Science. Available at: [Link]

-

Moody, C. J. (n.d.). Indoles – New Reactions and Synthesis. The University of Manchester. Available at: [Link]

-

Justino, A. et al. (2025). Indole amide derivatives in Alzheimer's disease: advancing from synthesis to drug discovery. ResearchGate. Available at: [Link]

-

Larock, R. C. et al. (1998). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. Available at: [Link]

-

Yasuhara, A. et al. (2002). Synthesis of 2,3-Disubstituted Indole Using Palladium(II)-Catalyzed Cyclization with Alkenylation Reaction. Chemical & Pharmaceutical Bulletin, 50(2), 235-238. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Kumar, S. et al. (2019). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wikiwand. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2,3‐disubstituted indole derivatives 26 (a–d) and 26' (a–c). Retrieved from [Link]

-

Ghaffar, T. & Weaver, J. (2014). Recent Advances in Metal Catalyzed Synthesis of Substituted Indoles. ResearchGate. Available at: [Link]

-

Wang, H. et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link]

-

Vara, B. et al. (2018). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. NIH National Library of Medicine. Available at: [Link]

-

ResearchGate. (n.d.). Proposed mechanism for synthesis of 2,3‐disubstituted indoles 81. Retrieved from [Link]

-

Alcaide, B. et al. (2018). When Indoles Meet Allene and its Derivatives. ResearchGate. Available at: [Link]

-

Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles. CORE. Available at: [Link]

-

Wang, Z. et al. (2020). Synthesis of 2,3-disubstituted indoles via a tandem reaction. Organic Chemistry Frontiers. Available at: [Link]

-

Al-Hussain, S. A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link]

-

Sharma, V. et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science. Available at: [Link]

-

Johansson, H. et al. (2013). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances. Available at: [Link]

-

Wolfe, C. N. et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Organic letters, 13(12), 3102-3105. Available at: [Link]

Sources

- 1. Indole - Wikipedia [en.wikipedia.org]

- 2. bhu.ac.in [bhu.ac.in]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of 2,3-disubstituted indole on solid phase by the Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 13. Bischler–Möhlau indole synthesis - Wikiwand [wikiwand.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 17. par.nsf.gov [par.nsf.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Molybdenum-catalyzed synthesis of 2,3-disubstituted indoles via imine condensation and C(sp2)–H insertion - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. Indole synthesis [organic-chemistry.org]

The Unseen Architects: A Technical Guide to the Natural Occurrence of 2-Phenyl-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenyl-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of pharmacological activities. However, its presence in the natural world is far more cryptic and less documented. This technical guide provides an in-depth exploration of the known natural occurrences of 2-phenyl-indole derivatives, moving beyond the well-trodden path of synthetic chemistry to uncover nature's blueprint for these valuable molecules. We will delve into the isolation of these compounds from diverse biological sources, from terrestrial plants to marine bacteria, and explore the nascent understanding of their biosynthetic pathways. This guide aims to equip researchers and drug development professionals with a comprehensive understanding of the natural landscape of 2-phenyl-indole derivatives, offering insights that could inspire novel approaches to drug discovery and biosynthesis.

Introduction: Beyond the Synthetic Facade

The indole ring is a ubiquitous feature in a vast array of natural products, with tryptophan serving as the primary gateway to a world of structural and functional diversity.[1] The fusion of a phenyl group at the C2 position of the indole core gives rise to the 2-phenyl-indole scaffold, a structural motif that has captivated medicinal chemists for decades. This fascination is well-founded, as synthetic 2-phenyl-indole derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2]

While the synthetic accessibility and pharmacological promiscuity of this scaffold are extensively documented, its natural origins have remained largely in the shadows. This guide seeks to illuminate this underexplored area, providing a structured overview of the known naturally occurring 2-phenyl-indole derivatives and their biological contexts. Understanding where and how nature produces these compounds can provide invaluable clues for the discovery of new bioactive molecules and the development of sustainable biosynthetic production methods.

Confirmed Natural Occurrences of 2-Phenyl-Indole Derivatives

The documented instances of naturally occurring 2-phenyl-indole derivatives are sporadic, yet they offer compelling evidence of nature's capacity to synthesize this valuable scaffold. These discoveries have been made in organisms from vastly different environments, suggesting convergent evolutionary pathways or a more widespread, yet undiscovered, biosynthetic capability.

Terrestrial Flora: A Pioneering Discovery

One of the first and most definitive examples of a naturally occurring 2-phenyl-indole derivative was the isolation of 3-methyl-2-phenylindole from the plant Crucianella sintenisii, a member of the Rubiaceae family.[3][4] This discovery was significant as it provided concrete proof that the 2-phenyl-indole skeleton is not merely a product of laboratory synthesis.

Isolation and Structure Elucidation of 3-Methyl-2-Phenylindole from Crucianella sintenisii

The isolation of 3-methyl-2-phenylindole from C. sintenisii involved a classic natural product chemistry workflow. The aerial parts of the plant were subjected to extraction, followed by a series of chromatographic separations to isolate the pure compound.

Experimental Protocol: Extraction and Isolation of 3-Methyl-2-Phenylindole [3]

-

Extraction: Powdered aerial parts of Crucianella sintenisii are macerated with methanol.

-

Acid-Base Partitioning: The methanolic extract is acidified with acetic acid and partitioned with ethyl acetate to remove neutral compounds. The aqueous layer is then basified with ammonia and extracted with chloroform to obtain the crude alkaloid fraction.

-

Chromatographic Separation: The crude alkaloid extract is subjected to Medium Pressure Liquid Chromatography (MPLC) to separate the individual components.

-

Structure Elucidation: The structure of the isolated compound is confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Marine Microbiome: A Bacterial Source

The marine environment, a wellspring of unique chemical diversity, has also yielded a compound with a structural relationship to the 2-phenyl-indole core. Researchers have isolated bis(indol-3-yl) phenylmethane from the bacterium Pseudomonas aeruginosa UWI-1.[5][6] While not a classic 2-phenyl-indole, the presence of a phenyl group bridging two indole moieties at the 3-position is suggestive of a potential biosynthetic capability to form C-C bonds between phenyl and indole precursors.

Table 1: Naturally Occurring Phenyl-Indole Derivatives

| Compound Name | Structure | Natural Source | Biological Activity |

| 3-Methyl-2-phenylindole | C₁₅H₁₃N | Crucianella sintenisii (Plant) | Not extensively studied |

| bis(indol-3-yl) phenylmethane | C₂₃H₁₈N₂ | Pseudomonas aeruginosa UWI-1 (Bacterium) | Antibacterial against Gram-positive pathogens[5] |

Biosynthetic Pathways: The Uncharted Territory

The biosynthesis of the 2-phenyl-indole scaffold in nature is a largely unexplored frontier. While the general pathways for the formation of the indole ring from tryptophan are well-established, the mechanism for the introduction of the phenyl group at the C2 position remains speculative.[7]

Hypothetical Biosynthetic Routes

Based on our understanding of enzymatic reactions and biosynthetic logic, we can propose several plausible pathways for the formation of the 2-phenyl-indole core.

Hypothesis 1: Phenylpyruvic Acid as a Precursor

One of the most logical hypotheses involves the condensation of a tryptophan-derived intermediate with a phenyl-containing precursor, such as phenylpyruvic acid. This pathway would be analogous to the Fischer indole synthesis, a cornerstone of synthetic indole chemistry.

Caption: Hypothetical biosynthetic pathway involving the condensation of indole-3-pyruvic acid and phenylpyruvic acid.

Hypothesis 2: A Phenylalanine-Tryptophan Dimerization

Another possibility involves the direct coupling of phenylalanine and tryptophan derivatives, followed by cyclization and aromatization. This would require a complex series of enzymatic transformations, but nature is known for its elegant and often surprising chemical strategies.

Caption: Hypothetical biosynthetic pathway involving the direct coupling of phenylalanine and tryptophan derivatives.

Insights from Bacterial Genomics

The genome of Pseudomonas aeruginosa UWI-1, the producer of bis(indol-3-yl) phenylmethane, may hold clues to the biosynthesis of phenylated indoles.[6] A detailed genomic analysis could reveal gene clusters encoding for enzymes capable of catalyzing the necessary C-C bond formations and subsequent modifications. The identification of such genes would open the door to heterologous expression and in vitro characterization of the biosynthetic machinery.

Future Directions and Opportunities

The study of naturally occurring 2-phenyl-indole derivatives is a field ripe with opportunities for discovery. The following are key areas for future research:

-

Expanded Screening of Natural Sources: A systematic and targeted screening of a wider range of organisms, including plants from the Rubiaceae family, marine invertebrates, and diverse microbial strains, is likely to uncover a greater diversity of naturally occurring 2-phenyl-indoles.

-

Biosynthetic Pathway Elucidation: The use of modern techniques such as genome mining, transcriptomics, and metabolomics, coupled with traditional isotopic labeling studies, will be crucial in unraveling the biosynthetic pathways for these compounds.

-

Bioengineering and Synthetic Biology: Once the biosynthetic genes are identified, they can be harnessed through synthetic biology approaches to produce these valuable compounds in engineered microbial hosts, providing a sustainable and scalable production platform.

-

Exploration of Novel Bioactivities: The naturally occurring 2-phenyl-indole derivatives and their analogs represent a largely untapped resource for drug discovery. A thorough evaluation of their pharmacological properties could lead to the identification of novel therapeutic agents.

Conclusion

The natural world, with its immense chemical diversity, is a master architect of complex molecules. While the 2-phenyl-indole scaffold has long been a playground for synthetic chemists, its natural occurrences, though currently limited in number, provide a tantalizing glimpse into nature's own synthetic strategies. This guide has aimed to consolidate our current knowledge in this nascent field, highlighting the confirmed natural sources and providing a framework for understanding the potential biosynthetic pathways. By turning our attention to nature's ingenuity, we can unlock new avenues for the discovery and production of these pharmacologically significant compounds, ultimately paving the way for the next generation of indole-based therapeutics.

References

-

A. I. R. T. I. A. L. A. I. N. G. H. A. M. et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3744. Available from: [Link]

-

Nasrabadi, M., et al. (2023). Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. Journal of Medicinal and Chemical Sciences, 6(4), 772-777. Available from: [Link]

-

A. I. R. T. I. A. L. A. I. N. G. H. A. M. et al. (2020). Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. Molecules, 25(16), 3744. Available from: [Link]

-

Nasrabadi, M., et al. (2022). Flavonoids of Crucianella maritima L. ResearchGate. Available from: [Link]

- Various Authors. (2021). The biosynthesis and genetic engineering of bioactive indole alkaloids in plants. [Journal Name].

-

Various Authors. (2021). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. Molecules, 26(23), 7229. Available from: [Link]

-

Various Authors. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(19), 6564. Available from: [Link]

-

Various Authors. (2020). The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders. Pharmaceuticals, 13(10), 322. Available from: [Link]

-

Various Authors. (2021). Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. Molecules, 26(8), 2297. Available from: [Link]

-

Various Authors. (2013). Bioactive indole alkaloids and phenyl ether derivatives from a marine-derived Aspergillus sp. fungus. Journal of Natural Products, 76(5), 897-903. Available from: [Link]

-

Nasrabadi, M., et al. (2022). Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran. ResearchGate. Available from: [Link]

-

Various Authors. (2021). Biosynthesis of Indole alkaloids. YouTube. Available from: [Link]

-

Various Authors. (2013). Bioactive Indole Alkaloids and Phenyl Ether Derivatives from a Marine-Derived Aspergillus sp Fungus. ResearchGate. Available from: [Link]

-

Various Authors. (2023). Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects. Molecules, 28(5), 2188. Available from: [Link]

-

Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(5), 194. Available from: [Link]

- Various Authors. (2013). Biosynthesis of the Amaryllidaceae alkaloids. Plant Science Today.

-

Various Authors. (1965). Biosynthesis of the indole alkaloids. Proceedings of the National Academy of Sciences of the United States of America, 53(5), 901-903. Available from: [Link]

-

Dhaneesh, S., et al. (2023). Unveiling the Biological Potential of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular Pharmaceutics & Organic Process Research, 11(5), 194. Available from: [Link]

-

Various Authors. (2005). Chapter one Terpene indole alkaloid biosynthesis. ResearchGate. Available from: [Link]

-

Various Authors. (2020). In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors. Bioorganic Chemistry, 94, 103444. Available from: [Link]

-

Various Authors. (2023). A Simple Single-Step Synthesis of Bis(indolyl)methane using Polyaniline-Supported Graphene Oxide Nanocomposites as Catalysts. ResearchGate. Available from: [Link]

-

Various Authors. (2014). 3-Methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 22(15), 4147-4155. Available from: [Link]

-

Various Authors. (2020). A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus. Pharmaceuticals, 13(8), 188. Available from: [Link]

-

Arya, V., & Gupta, V. K. (2011). A review on marine immunomodulators. International Journal of Pharmacy and Life Sciences (IJPLS), 2(5), 751-758. Available from: [Link]

Sources

- 1. The Therapeutic Prospects of Naturally Occurring and Synthetic Indole Alkaloids for Depression and Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 | MDPI [mdpi.com]

- 6. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

The Indole Scaffold: A Privileged Motif in Modern Drug Discovery

Abstract: The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in essential natural biomolecules and its remarkable versatility in interacting with a diverse array of biological targets have cemented its status as a "privileged scaffold." This guide delves into the multifaceted biological significance of the indole scaffold, exploring its mechanisms of action across various therapeutic areas, the strategic chemical modifications that enhance its potency, and the experimental workflows used to validate its activity. From anticancer and antiviral agents to drugs targeting the central nervous system, the indole framework continues to provide a fertile ground for the discovery of novel therapeutics.

Introduction: The Enduring Legacy of the Indole Ring

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, is a deceptively simple structure that packs a powerful punch in the biological realm.[1] Its unique chemical architecture and electronic properties are central to its role as a versatile pharmacophore in drug discovery.[2]

1.1. The Chemical Architecture of a Privileged Scaffold: The indole nucleus is an aromatic system with 10 π-electrons delocalized across its bicyclic structure.[3] This planarity is crucial for its ability to intercalate into DNA and fit into the active sites of enzymes.[4] Furthermore, the nitrogen atom in the pyrrole ring can act as a hydrogen bond donor, while the overall structure is lipophilic, allowing it to interact with hydrophobic pockets in proteins. This combination of features enables the indole scaffold to bind to a wide variety of receptors and enzymes with high affinity.[1][2] The term "privileged structure" was coined to describe scaffolds like indole that can serve as ligands for multiple, diverse receptors.[5]

1.2. A Natural Abundance: Nature has long utilized the indole scaffold in a range of vital biomolecules. It forms the core of the essential amino acid tryptophan, which is a building block for proteins and a precursor to other important compounds.[4][6] These include the neurotransmitter serotonin, which regulates mood and sleep, and the hormone melatonin, which governs circadian rhythms.[3][6] In the plant kingdom, indole-3-acetic acid (heteroauxin) is a primary hormone controlling growth and development.[4][7] This natural precedent underscores the inherent biocompatibility and functional importance of the indole motif.

The Indole Scaffold in Action: Mechanisms and Therapeutic Targets

The structural versatility of the indole ring has been exploited to develop drugs for a vast number of diseases.[8][9] Its ability to mimic endogenous molecules and interact with key biological pathways makes it a valuable starting point for medicinal chemists.[2]

2.1. Anticancer Activity: Indole derivatives are prominent in oncology, acting through several distinct mechanisms.[3][10]

-

Tubulin Inhibition: The vinca alkaloids, vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to mitotic arrest and cell death in cancer cells.[3][4][11]

-

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. The indole scaffold serves as an effective framework for designing kinase inhibitors.[12][13] For instance, Sunitinib is an indole-based multi-kinase inhibitor approved for treating renal cell carcinoma and other cancers.[14] These inhibitors typically compete with ATP for binding to the kinase's active site, thereby blocking downstream signaling required for tumor growth and proliferation.[15][16] Indole derivatives have been shown to effectively target a multitude of kinases, including CDK, PI3K, and AKT.[12][13]

Signaling Pathway Visualization: Kinase Inhibition

Caption: Simplified MAPK signaling pathway blocked by an indole-based kinase inhibitor.

2.2. Central Nervous System (CNS) Applications: The structural similarity of indole to the neurotransmitter serotonin has made it a highly valuable scaffold for developing drugs that target the CNS.[17]

-